molecular formula C7H4INO4 B1293606 3-Iodo-5-nitrobenzoic acid CAS No. 6313-17-3

3-Iodo-5-nitrobenzoic acid

Cat. No. B1293606
Key on ui cas rn: 6313-17-3
M. Wt: 293.02 g/mol
InChI Key: GFGURBBHVJTXDU-UHFFFAOYSA-N
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Patent
US08193368B2

Procedure details

To a stirred solution of iodine (137.95 g, 0.5436 mmol) in filming sulfuric acid (250 ml) was added m-nitrobenzoic acid (64.6 g, 0.3866 mmol) at room temperature. The reaction mixture was slowly heated to 85° C. overs 2 hours and stirred at the same temperature for another 12 hours. The reaction mixture was cooled to room temperature and poured into ice, and the aqueous solution was extracted with dichloromethane. The organic phase was separated and washed with water, 2.0 M solution of Na2S2O3 and brine, and then dried over Na2SO4. Solvent was removed under reduced pressure to yield 3-iodo-5-nitrobenzoic acid as slight yellow solid 111 g, yield 98%. MS (M+H)=294.
Quantity
137.95 g
Type
reactant
Reaction Step One
Quantity
64.6 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1]I.[N+:3]([C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9]([OH:11])=[O:10])([O-:5])=[O:4]>S(=O)(=O)(O)O>[I:1][C:13]1[CH:12]=[C:8]([CH:7]=[C:6]([N+:3]([O-:5])=[O:4])[CH:14]=1)[C:9]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
137.95 g
Type
reactant
Smiles
II
Step Two
Name
Quantity
64.6 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
stirred at the same temperature for another 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
poured into ice
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water, 2.0 M solution of Na2S2O3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
IC=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 111 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97987.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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